REACTION_CXSMILES
|
[O-]O.[CH:3]([C:6]1[C:7]([CH:15]([CH3:17])[CH3:16])=[C:8]([CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][CH:11]=1)([CH3:5])[CH3:4].[CH:18](C1C(C(C)C)=C(C(C)C)C=CC=1)([CH3:20])[CH3:19].C1C=CC=CC=1>[Cl-].[Al+3].[Cl-].[Cl-]>[CH:12]([C:8]1[C:7]([CH:15]([CH3:17])[CH3:16])=[C:6]([CH:3]([CH3:5])[CH3:4])[CH:11]=[CH:10][CH:9]=1)([CH3:14])[CH3:13].[CH2:19]=[CH:18][CH3:20] |f:0.1,4.5.6.7|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
triisopropylbenzene hydroperoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]O.C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
|
Name
|
organic peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |